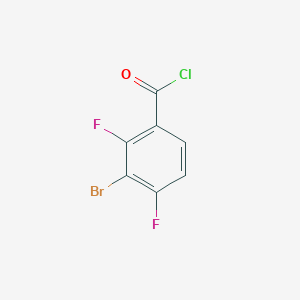

3-Bromo-2,4-difluorobenzoyl chloride

Description

Significance of Halogenated Benzoyl Chlorides as Acylating Agents in Chemical Transformations

Acylation is a fundamental chemical reaction in organic chemistry that involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing a hydrogen atom. allen.in The compound that provides the acyl group is known as the acylating agent. wikipedia.orgbyjus.com Among the various acylating agents, which include carboxylic acids, anhydrides, and esters, acyl halides are particularly prominent due to their high reactivity. byjus.comjk-sci.com

Benzoyl chlorides, a subset of acyl chlorides, are widely used to introduce the benzoyl group into substrates like alcohols, phenols, and amines through nucleophilic acyl substitution, yielding esters and amides, respectively. allen.inbyjus.comgunjalindustries.com They are also key reagents in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms ketones. allen.in

The significance of these reagents is further enhanced when the aromatic ring is substituted with halogens (F, Cl, Br, I). Halogenation offers several strategic advantages:

Modulated Reactivity: Halogens are electron-withdrawing groups that can influence the electrophilicity of the carbonyl carbon in the acyl chloride, thereby modifying its reactivity.

Enhanced Bioactivity: The incorporation of halogens into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to improved pharmacological activity, metabolic stability, and bioavailability in drug candidates. rsc.orgrsc.org

Synthetic Handles: Halogen atoms on the aromatic ring serve as versatile synthetic handles for subsequent transformations. For instance, bromine and iodine atoms are excellent participants in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This dual functionality—a reactive acylating group and a modifiable halogenated ring—positions halogenated benzoyl chlorides as powerful and versatile reagents in the synthesis of complex organic molecules. gunjalindustries.comnih.gov

| Acylating Agent | General Structure | Relative Reactivity | Key Applications | Byproduct |

|---|---|---|---|---|

| Acyl Chloride | R-COCl | Very High | Friedel-Crafts, Esterification, Amidation | HCl |

| Acid Anhydride | (R-CO)₂O | High | Esterification, Amidation | R-COOH |

| Ester | R-COOR' | Moderate | Transesterification, Amidation | R'-OH |

| Carboxylic Acid | R-COOH | Low (requires catalyst) | Fischer Esterification | H₂O |

Strategic Position of 3-Bromo-2,4-difluorobenzoyl chloride as a Versatile Synthetic Intermediate

The strategic value of this compound lies in the distinct reactivity of its constituent parts. The molecule is not merely a simple acylating agent; it is a multifunctional platform for constructing complex molecular architectures. Each functional group can be addressed with a high degree of selectivity, making it a prized intermediate in multi-step synthetic sequences.

The key reactive sites and their synthetic potential are:

Acyl Chloride Group (-COCl): This is the most reactive site, readily undergoing nucleophilic attack. It is primarily used for acylation reactions to form esters with alcohols, amides with amines, and ketones via Friedel-Crafts reactions. This allows for the straightforward attachment of the 3-bromo-2,4-difluorobenzoyl moiety to other molecules.

Bromo Group (-Br): The bromine atom, located at the C3 position, is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This site allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals. sciepub.com

Fluoro Groups (-F): The two fluorine atoms at the C2 and C4 positions have a profound electronic influence on the aromatic ring. Their strong electron-withdrawing nature affects the reactivity of the other positions on the ring and can significantly enhance the metabolic stability and binding affinity of the final product. While the C-F bond is generally robust, advanced methodologies are being developed to utilize it in specific synthetic transformations.

This orthogonal reactivity allows chemists to perform sequential reactions. For example, one could first perform an acylation reaction at the benzoyl chloride, then execute a Suzuki coupling at the bromine position, all while the fluorine atoms modulate the molecule's properties. This versatility makes this compound a key intermediate for building blocks in drug discovery programs and for creating novel organic materials.

| Property | Value |

|---|---|

| CAS Number | 1507667-28-8 bldpharm.com |

| Molecular Formula | C₇H₂BrClF₂O bldpharm.com |

| Molecular Weight | 255.44 g/mol bldpharm.com |

| Appearance | (Typically) Colorless to light yellow liquid |

Overview of Current Research Trajectories for Aryl Acid Halides with Complex Substitution Patterns

Modern organic synthesis is increasingly focused on the efficient construction of highly functionalized molecules. Aryl acid halides with complex substitution patterns, such as this compound, are at the forefront of this research. Current research trajectories are aimed at maximizing the synthetic potential of these intricate building blocks.

Key areas of active research include:

Development of Novel Catalytic Systems: A major focus is on creating more efficient and selective catalysts for transformations involving complex aryl halides. This includes developing palladium, copper, and other transition-metal catalysts that can operate under milder conditions and tolerate a wider range of functional groups, which is crucial when dealing with polysubstituted molecules. researchgate.netmdpi.com Research also explores how different halogen substituents on the same ring affect reaction outcomes and catalyst stability. researchgate.net

Synthesis of Heterocyclic Compounds: Aryl acid halides are pivotal starting materials for the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals. nih.govresearchgate.netsci-hub.se Research is focused on developing new annulation and cyclization strategies that use the multiple reactive sites on complex aryl halides to build intricate ring systems in a controlled manner.

Late-Stage Functionalization: There is significant interest in using complex aryl halides for the late-stage functionalization of drug candidates. This involves introducing the substituted aryl moiety into an already complex molecule to fine-tune its biological properties. The predictable reactivity of the acyl chloride and the potential for cross-coupling make these reagents ideal for this purpose.

Understanding Substituent Effects: Computational and experimental studies are being conducted to better understand how complex substitution patterns influence reaction mechanisms and rates. mdpi.comresearchgate.netacs.org For molecules like this compound, researchers investigate how the interplay between the bromo, fluoro, and acyl chloride groups dictates the regioselectivity and efficiency of subsequent reactions. This fundamental understanding is critical for the rational design of new synthetic routes and the prediction of reaction outcomes. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUQXBIIAQRSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2,4 Difluorobenzoyl Chloride

Established Preparation Routes from 3-Bromo-2,4-difluorobenzoic Acid

The most direct and widely utilized precursor for the synthesis of 3-Bromo-2,4-difluorobenzoyl chloride is 3-Bromo-2,4-difluorobenzoic acid. The conversion is accomplished using specific chlorinating agents that effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.

A robust and common method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂) chemeurope.comchemguide.co.uk. In the case of this compound, the solid 3-Bromo-2,4-difluorobenzoic acid is reacted with thionyl chloride. The reaction is typically heated to reflux to ensure completion prepchem.com. An advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction vessel, which drives the equilibrium toward the product chemeurope.comlibretexts.org. Often, an excess of thionyl chloride is used, allowing it to function as both a reactant and the solvent. After the reaction is complete, the excess thionyl chloride is removed, typically by distillation, to yield the crude benzoyl chloride product, which can be further purified if necessary prepchem.com.

Table 1: Synthesis via Thionyl Chloride

| Reactant | Reagent | Typical Conditions | Byproducts | Separation Method |

|---|

An alternative, often milder, method for the synthesis of this compound involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-Dimethylformamide (DMF) wikipedia.org. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. The DMF catalyst reacts with oxalyl chloride to form a reactive Vilsmeier reagent in situ wikipedia.orgyoutube.com. This intermediate then reacts with the carboxylic acid to generate the desired acyl chloride youtube.com. Similar to the thionyl chloride method, the byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which facilitates their removal and simplifies the product work-up orgsyn.org. This method is often preferred when the starting material is sensitive to the harsher conditions of the thionyl chloride reaction wikipedia.org.

Table 2: Synthesis via Oxalyl Chloride and Catalytic DMF

| Reactant | Reagent | Catalyst | Typical Conditions | Byproducts | Separation Method |

|---|

Exploration of Alternative Precursors for Synthesis

While the primary route to this compound is from its corresponding benzoic acid, the synthesis of this precursor itself can be considered part of the broader synthetic strategy. The synthesis of substituted benzoic acids can originate from simpler aromatic compounds. For instance, processes have been developed for related compounds like 3-bromo-4-fluorobenzoic acid starting from fluorobenzene (B45895) google.comgoogle.com. Such a multi-step synthesis involves a Friedel-Crafts acylation with acetyl chloride, followed by bromination of the resulting ketone, and finally, a haloform reaction with a hypochlorite (B82951) solution to form the carboxylic acid google.com. Applying a similar strategy to 1,3-difluorobenzene (B1663923) could potentially yield the required 3-Bromo-2,4-difluorobenzoic acid precursor.

Another potential, though less common in laboratory settings, alternative involves the partial hydrolysis of 3-bromo-2,4-difluorobenzotrichloride. The synthesis of benzoyl chlorides from their corresponding benzotrichlorides is an established industrial method wikipedia.org. This would involve the synthesis of the benzotrichloride (B165768) derivative first, followed by a controlled reaction with water to replace two of the three chlorine atoms with an oxygen atom.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful control of the reaction conditions is essential. Key factors include the exclusion of water and the precise control of reagent stoichiometry and catalysts.

Acyl chlorides are highly reactive compounds that are susceptible to hydrolysis. The presence of water will convert this compound back into its parent carboxylic acid, thereby reducing the yield and contaminating the final product chemeurope.comfiveable.me. Consequently, all reactions for its preparation must be carried out under strictly anhydrous conditions. This involves using dry glassware, anhydrous solvents, and ensuring the starting materials are free of moisture. Furthermore, the reaction is typically conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction system chemeurope.com.

The stoichiometry of the reagents plays a critical role in driving the reaction to completion. A slight to moderate excess of the chlorinating agent (thionyl chloride or oxalyl chloride) is generally used to ensure that all of the 3-Bromo-2,4-difluorobenzoic acid is converted into the desired product. For the thionyl chloride route, using a large excess allows the reagent to also serve as the solvent, though this necessitates its complete removal during purification prepchem.com.

In the oxalyl chloride method, the amount of DMF catalyst is crucial. Only a catalytic quantity is required; using an excessive amount can lead to side reactions and the formation of impurities sciencemadness.org. For aromatic carboxylic acids, which can be less reactive than their alkyl counterparts, the use of a catalyst can be particularly important for achieving a reasonable reaction rate tandfonline.com. The choice of catalyst and the precise molar ratios of the reactants are key variables that are optimized to achieve a high-purity product in excellent yield.

Post-Synthesis Purification Strategies and Stability Monitoring

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, chlorinated byproducts, and residual solvents. Therefore, robust purification strategies are essential to achieve the high purity required for its intended applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Furthermore, comprehensive stability monitoring is crucial to ensure the compound's quality and integrity over time, as acyl chlorides are known for their inherent reactivity.

Post-Synthesis Purification Strategies

The primary purification method for this compound, given its likely liquid state at room temperature, is vacuum distillation . This technique is widely employed for the purification of acyl chlorides as it allows for separation based on boiling points at reduced pressures, which minimizes the risk of thermal degradation. For analogous compounds like 4-Bromo-2,5-difluorobenzoyl chloride, fractional distillation under reduced pressure is the method of choice to isolate the pure product from less volatile impurities.

In instances where the precursor, 3-bromo-2,4-difluorobenzoic acid, contains impurities that are difficult to remove at the final stage, a multi-step purification process may be implemented. This can involve the esterification of the crude acid, followed by the distillation of the more stable ester, and subsequent hydrolysis to yield a highly pure acid, which is then converted to the target acyl chloride.

For solid impurities or byproducts, recrystallization from a non-reactive, anhydrous solvent system could be a viable, albeit less common, purification strategy for acyl chlorides. The choice of solvent is critical and must be inert to the highly reactive benzoyl chloride group. Suitable solvents would typically include non-polar organic solvents such as heptane (B126788) or toluene (B28343).

A summary of potential purification techniques is presented in Table 1.

Table 1: Potential Purification Strategies for this compound

| Purification Technique | Principle | Applicability and Considerations |

|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Highly effective for removing non-volatile impurities and residual solvents. Reduced pressure is crucial to prevent thermal decomposition at high temperatures. |

| Fractional Distillation | Separation of components with close boiling points through multiple vaporization-condensation cycles. | Useful if the crude product contains byproducts with boiling points near that of the target compound. |

| Recrystallization | Purification of solid compounds based on differences in solubility in a specific solvent at different temperatures. | Applicable if the compound is a solid or can be solidified. Requires careful selection of an anhydrous, inert solvent to prevent hydrolysis. |

| Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | While possible, the high reactivity of acyl chlorides poses a challenge for standard silica (B1680970) gel chromatography due to potential reactions with the stationary phase. Use of inert stationary phases would be necessary. |

Stability Monitoring

The stability of this compound is a critical parameter that influences its storage, handling, and shelf-life. The primary degradation pathway for acyl chlorides is hydrolysis , which occurs upon contact with water or atmospheric moisture, leading to the formation of the corresponding carboxylic acid, 3-Bromo-2,4-difluorobenzoic acid, and hydrochloric acid. The rate of hydrolysis is influenced by temperature, humidity, and the presence of catalysts.

Thermal stability is another important consideration. At elevated temperatures, decomposition can occur, potentially leading to the release of hazardous gases such as hydrogen bromide, hydrogen fluoride, and carbon monoxide. Therefore, it is recommended to store the compound in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

The monitoring of the compound's purity and the detection of degradation products are typically performed using a range of analytical techniques. Stability-indicating methods , which are validated analytical procedures that can accurately quantify the active compound in the presence of its degradation products, are essential for reliable stability assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Due to the high reactivity of acyl chlorides, direct analysis can be challenging. A common approach involves derivatization of the acyl chloride to a more stable compound prior to analysis.

The purity and identity of this compound can be assessed using the analytical methods outlined in Table 2.

Table 2: Analytical Techniques for Stability Monitoring of this compound

| Analytical Technique | Purpose | Key Parameters Monitored |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of degradation products. | Assay of the active compound, detection and quantification of 3-Bromo-2,4-difluorobenzoic acid and other impurities. |

| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities. | Determination of residual solvents and volatile byproducts. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H, ¹³C, and ¹⁹F NMR spectra provide structural information and can reveal the presence of degradation products or isomers. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of impurities. | Confirms the mass of the target compound and helps in identifying unknown degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Monitoring the characteristic carbonyl (C=O) stretch of the acyl chloride and the appearance of the hydroxyl (O-H) stretch of the carboxylic acid upon hydrolysis. |

A systematic stability study would involve storing the compound under controlled conditions of temperature and humidity and analyzing samples at predetermined time points using these validated analytical methods to establish a shelf-life and recommended storage conditions.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 2,4 Difluorobenzoyl Chloride

Nucleophilic Acylation Reactions and Derivative Formation

The core reactivity of 3-Bromo-2,4-difluorobenzoyl chloride lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbon-oxygen double bond results in the expulsion of the chloride ion, which is an excellent leaving group. This general mechanism allows for the synthesis of a wide array of carboxylic acid derivatives.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted 3-bromo-2,4-difluorobenzamides. This reaction is typically rapid and proceeds under mild conditions. fishersci.be The general procedure involves dissolving the amine in a suitable aprotic solvent and adding the acyl chloride, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the hydrochloric acid byproduct. fishersci.be

For instance, the analogous compound 3-bromo-4-fluoro-benzoic acid halide reacts readily with aqueous ammonia (B1221849) to form 3-bromo-4-fluoro-benzoic acid amide. google.com The reaction is typically performed by slowly adding the acid halide to a warmed ammonia solution, leading to the crystallization of the amide product upon completion. google.com This highlights a common and efficient method for converting halogenated benzoyl chlorides into their primary amide derivatives.

Table 1: Representative Aminolysis Reaction This table is based on analogous reactions of similar compounds, as specific data for this compound is not publicly available.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromo-4-fluoro-benzoyl chloride | Aqueous Ammonia | (Excess Ammonia) | Water | 3-Bromo-4-fluoro-benzamide |

| Acyl Chloride | Primary/Secondary Amine | Pyridine/Triethylamine | Dichloromethane (B109758) (DCM) | N-substituted Amide |

Esterification is achieved by reacting this compound with an alcohol. This reaction generally proceeds efficiently, often in the presence of a base such as pyridine to act as a catalyst and to scavenge the HCl produced. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

Synthetic protocols for related compounds, such as 3-bromo-4-fluoro-benzoyl fluoride, demonstrate that the reaction with an appropriate alcohol can be carried out at temperatures ranging from 20 to 100°C to yield the corresponding alkyl 3-bromo-4-fluoro-benzoate. google.com This method is broadly applicable to acyl chlorides for the synthesis of a diverse range of esters. researchgate.net

Table 2: Representative Esterification Reaction This table is based on analogous reactions of similar compounds, as specific data for this compound is not publicly available.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 3-Bromo-4-fluoro-benzoyl fluoride | Alkyl Alcohol | Pyridine | Alkyl 3-bromo-4-fluoro-benzoate |

| 3-Bromopropionyl chloride | 3-methyl-3-hydroxymethyloxetane | Pyridine | (3-methyloxetan-3-yl)methyl 3-bromopropanoate |

This compound is an excellent reagent for the synthesis of aryl ketones via the Friedel-Crafts acylation reaction. organic-chemistry.orglibretexts.org In this electrophilic aromatic substitution, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride. chemistrysteps.comkhanacademy.orguomustansiriyah.edu.iq This acylium ion is then attacked by an electron-rich aromatic ring, such as benzene (B151609) or its derivatives, to form the ketone product. organic-chemistry.org

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which facilitates its departure and the formation of a resonance-stabilized acylium ion. chemistrysteps.com This electrophile then reacts with the aromatic substrate. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, preventing polysubstitution reactions. organic-chemistry.orglibretexts.org

Beyond amines and alcohols, other nucleophiles can react with this compound. A notable example is its reaction with hydrazine (B178648) (N₂H₄) or its derivatives to form hydrazides. These compounds are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov The reaction mechanism is analogous to aminolysis, where the nitrogen atom of hydrazine acts as the nucleophile.

For example, p-fluorobenzoic hydrazide can be synthesized in high yield by reacting ethyl p-fluorobenzoate with hydrazine hydrate (B1144303) in an ethanol (B145695) solution under reflux. google.com A similar strategy, reacting the more reactive this compound directly with hydrazine hydrate, would be expected to efficiently produce 3-bromo-2,4-difluorobenzohydrazide.

Influence of Halogen Substituents on Aromatic Reactivity and Regioselectivity

The presence and position of the bromine and fluorine atoms on the benzene ring have a profound impact on the reactivity of the acyl chloride group. This influence is primarily governed by the electronic effects of the halogens.

Both fluorine and bromine are highly electronegative atoms. They exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring through the sigma bond framework. libretexts.orgauburn.eduquora.com This electron withdrawal is transmitted to the carbonyl group, which increases the partial positive charge (δ+) on the carbonyl carbon.

This increased positive charge enhances the electrophilicity of the carbonyl carbon, making this compound more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. stackexchange.com Fluorine is more electronegative than bromine and thus exerts a stronger inductive effect. reddit.com With two fluorine atoms and one bromine atom ortho and para to the acyl group, the cumulative electron-withdrawing effect is significant, rendering the carbonyl carbon highly susceptible to nucleophilic attack.

While halogens also possess lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+R), the inductive effect is generally considered to be the dominant factor in determining the reactivity of acyl halides. libretexts.orgstackexchange.com The rate-determining step in these nucleophilic acyl substitution reactions is the attack of the nucleophile on the carbonyl carbon, and a greater electrophilicity at this position leads to a faster reaction rate. stackexchange.com

Directing Effects in Electrophilic Aromatic Substitution

The orientation of incoming electrophiles in reactions involving the aromatic ring of this compound is determined by the directing effects of the bromo and fluoro substituents, as well as the deactivating effect of the acyl chloride group.

In electrophilic aromatic substitution reactions, substituents on a benzene ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. The acyl chloride group (-COCl) is a strong deactivating group due to its electron-withdrawing nature, both through inductive and resonance effects. This deactivation reduces the nucleophilicity of the aromatic ring, making electrophilic substitution reactions less favorable.

In the case of this compound, the positions on the aromatic ring are influenced by these competing effects. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -COCl | 1 | -I (withdrawing) | -R (withdrawing) | Meta-directing, Deactivating |

| -F | 2 | -I (withdrawing) | +R (donating) | Ortho-, Para-directing, Deactivating |

| -Br | 3 | -I (withdrawing) | +R (donating) | Ortho-, Para-directing, Deactivating |

| -F | 4 | -I (withdrawing) | +R (donating) | Ortho-, Para-directing, Deactivating |

The positions available for substitution on the ring are C5 and C6. The directing effects of the existing substituents on these positions would be as follows:

Position C5: This position is meta to the -COCl group, ortho to the -F at C4, and meta to the -Br at C3 and the -F at C2.

Position C6: This position is ortho to the -COCl group, meta to the -F at C4, para to the -Br at C3, and meta to the -F at C2.

Given that the acyl chloride is a strong deactivating group, further electrophilic substitution on the ring is generally difficult. However, if a reaction were to occur, the regioselectivity would be complex and influenced by the combination of these directing effects.

Mechanistic Investigations of Key Transformations

The primary reaction of this compound is acylation, a versatile method for forming carbon-carbon bonds. The mechanism of this reaction and the influence of the reaction environment are critical to understanding its chemical behavior.

Elucidation of Acylation Mechanisms (e.g., SN1 vs. SN2 pathways)

Acylation reactions using benzoyl chlorides, such as Friedel-Crafts acylation, proceed through an electrophilic aromatic substitution mechanism. The benzoyl chloride itself does not directly react with the aromatic substrate. It first requires activation by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The mechanism can exhibit characteristics of both Sₙ1 and Sₙ2 pathways, depending on the stability of the intermediate acylium ion and the reaction conditions.

Formation of the Acylium Ion (Sₙ1-like character): The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. This bond can then cleave heterolytically to form a resonance-stabilized acylium ion. This step is analogous to the formation of a carbocation in an Sₙ1 reaction. The stability of the acylium ion is a key factor. For this compound, the electron-withdrawing halogen substituents would destabilize the positive charge on the carbonyl carbon, making the formation of a free acylium ion less favorable.

Electrophilic Attack (Sₙ2-like character): Alternatively, the reaction can proceed via a concerted mechanism where the aromatic ring attacks the carbon of the acyl chloride-Lewis acid complex, displacing the [AlCl₄]⁻ group. This is akin to the backside attack in an Sₙ2 reaction.

The actual mechanism is often considered a spectrum between these two extremes. In many cases, a discrete acylium ion is not fully formed but exists as a tightly associated ion pair with the Lewis acid counterion.

The general steps for a Friedel-Crafts acylation are:

Activation of the acyl chloride by the Lewis acid to form the electrophilic species (acylium ion or complex).

Attack of the aromatic ring (nucleophile) on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation of the arenium ion to restore aromaticity and yield the final ketone product.

Role of Solvent Environment in Reaction Rates and Selectivity

The solvent plays a crucial role in acylation reactions, influencing both the rate of reaction and the selectivity of the products. The choice of solvent is critical as it must be inert to the strong Lewis acid catalyst and the reactive acyl chloride.

Commonly used solvents in Friedel-Crafts acylation include non-polar, aprotic solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), and nitrobenzene.

The polarity of the solvent can significantly affect the reaction mechanism and rate.

Polar Solvents: More polar solvents can stabilize the charged intermediates, such as the acylium ion and the arenium ion. This can favor a more Sₙ1-like pathway by promoting the dissociation of the acyl chloride-Lewis acid complex into a free acylium ion. However, highly polar and nucleophilic solvents (like water or alcohols) are incompatible as they would react with the acyl chloride and the Lewis acid.

Non-polar Solvents: In non-polar solvents, the formation of a free acylium ion is less likely. The reaction is more likely to proceed through the attack of the aromatic ring on the polarized acyl chloride-Lewis acid complex, exhibiting more Sₙ2-like character.

The effect of the solvent on reaction rates can be summarized in the following table, which provides a qualitative overview based on general principles of solvent effects in acylation reactions.

| Solvent Type | Polarity | Effect on Acylium Ion Formation | Expected Reaction Rate |

| Non-polar Aprotic (e.g., CS₂) | Low | Disfavored | Slower |

| Polar Aprotic (e.g., CH₂Cl₂) | Moderate | Moderately Favored | Moderate |

| Polar Aprotic (e.g., Nitrobenzene) | High | Favored | Faster |

It is important to note that while polar solvents may increase the reaction rate by stabilizing intermediates, they can also form complexes with the Lewis acid catalyst, potentially reducing its catalytic activity. Therefore, the optimal solvent choice is often a balance between reactant solubility, stabilization of intermediates, and minimal interference with the catalyst.

Applications of 3 Bromo 2,4 Difluorobenzoyl Chloride in Advanced Organic Synthesis

Utility as a Core Building Block for Complex Organic Molecules

3-Bromo-2,4-difluorobenzoyl chloride is a strategic starting material for creating intricate organic molecules due to its distinct reactive sites. nbinno.com The acyl chloride group serves as a powerful electrophile, readily reacting with a wide array of nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively. This reactivity is fundamental to extending the molecular framework.

Simultaneously, the bromine atom on the aromatic ring acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows chemists to introduce diverse substituents and build molecular complexity in a controlled, stepwise manner. Furthermore, the presence of two fluorine atoms significantly influences the electronic properties of the benzene (B151609) ring, enhancing its stability and modulating the reactivity of the other functional groups. Fluorinated building blocks are widely used for synthesizing specialized molecules due to fluorine's high electronegativity and minimal steric hindrance. ossila.com This strategic placement of fluorine can also impart desirable properties, such as increased metabolic stability and lipophilicity, to the final target molecules. ossila.com

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 1507667-28-8 | bldpharm.com, bldpharm.com |

| Molecular Formula | C₇H₂BrClF₂O | bldpharm.com, bldpharm.com |

| Molecular Weight | 255.44 g/mol | bldpharm.com, bldpharm.com |

| MDL Number | MFCD28737908 | bldpharm.com, bldpharm.com |

Contribution to the Synthesis of Biologically Relevant Scaffolds

The structural motifs present in this compound are frequently found in biologically active compounds, making it an important precursor in the development of new therapeutic agents and crop protection chemicals.

This compound is classified as a key pharmaceutical intermediate, serving as a foundational component for the synthesis of active pharmaceutical ingredients (APIs). nbinno.com, bldpharm.com Its structure is instrumental in constructing complex organic molecules that are evaluated in drug discovery and development programs. nbinno.com The synthesis of novel therapeutics often involves the reaction of the acyl chloride with complex amine-containing scaffolds to generate amide bonds, a common linkage in many drug molecules. The bromo- and difluoro-substituents are critical for tuning the biological activity and pharmacokinetic properties of the resulting compounds. For example, similar fluorinated building blocks are widely employed in the synthesis of anti-inflammatory and anticancer agents. ossila.com

In the agrochemical sector, this compound serves as a vital building block for creating effective pesticides and herbicides. nbinno.com Halogenated aromatic compounds are crucial intermediates in this industry. nbinno.com The related compound, 3-bromo-4-fluorobenzoic acid, is a known precursor for insecticides. The conversion of such benzoic acids to their corresponding acyl chlorides is a standard step to facilitate reactions for building the final agrochemical product. The presence of fluorine in the chemical structure of herbicides, insecticides, and fungicides can have a dramatic positive effect on their biological activity. ossila.com

Strategies for Integration into Multi-Step Synthetic Sequences

The effective use of this compound in complex syntheses often requires specific strategies to manage its reactivity and maximize yields.

Acyl chlorides are characteristically moisture-sensitive and can hydrolyze back to the less reactive carboxylic acid upon exposure to water. To circumvent potential decomposition during storage and handling, this compound can be generated in situ. This strategy involves treating the stable precursor, 3-Bromo-2,4-difluorobenzoic acid, with a chlorinating agent like thionyl chloride or oxalyl chloride directly within the reaction vessel. The resulting acyl chloride is then immediately consumed by a nucleophile present in the reaction mixture without the need for isolation or purification. This approach is common for analogous compounds, such as the synthesis of 4-Bromo-2,5-difluorobenzoyl chloride, where the corresponding acid is heated with thionyl chloride to produce the desired acyl chloride, which can be used directly. prepchem.com

The presence of the bromine atom allows for the integration of this building block into convergent synthetic routes. In a convergent synthesis, large fragments of the target molecule are prepared separately before being joined together in the final stages. This approach is often more efficient than linear synthesis.

For example, the 3-Bromo-2,4-difluorobenzoyl moiety can be coupled with a complex boronic acid or organotin compound via Suzuki or Stille coupling, respectively. This forms a new carbon-carbon bond at the site of the bromine atom, effectively merging two advanced intermediates. This versatile reactivity enables chemists to efficiently construct a diverse library of compounds for biological screening by varying the coupling partner. nbinno.com

Table 2: Reactive Sites and Synthetic Applications

| Reactive Site | Type of Reaction | Resulting Structure |

| Acyl Chloride | Acylation (e.g., with an amine R-NH₂) | Forms an amide bond (R-NH-CO-Ar) |

| Acyl Chloride | Acylation (e.g., with an alcohol R-OH) | Forms an ester bond (R-O-CO-Ar) |

| Bromine Atom | Suzuki Coupling (with R-B(OH)₂) | Forms a C-C bond (R-Ar) |

| Bromine Atom | Buchwald-Hartwig Amination (with R-NH₂) | Forms a C-N bond (R-NH-Ar) |

Comparative Analysis with Structurally Related Halogenated Benzoyl Chlorides in Synthetic Performance

The synthetic utility of this compound is best understood through a comparative analysis of its performance against other structurally related halogenated benzoyl chlorides. The reactivity of a benzoyl chloride in acylation reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic and steric effects imposed by the substituents on the aromatic ring. Halogens, being electron-withdrawing, generally enhance the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride by increasing the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The nature, number, and position of the halogen atoms—be it fluorine, chlorine, or bromine—introduce subtle but significant differences in synthetic performance, affecting reaction rates, yields, and substrate scope.

Electronic Effects of Halogen Substituents

The reactivity of halogenated benzoyl chlorides is primarily influenced by the inductive effect (-I) and the resonance effect (+R) of the halogen substituents.

Inductive Effect (-I): All halogens are more electronegative than carbon and exert a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. The strength of the inductive effect decreases in the order F > Cl > Br.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating effect opposes the inductive effect. The +R effect is most significant for fluorine and decreases for chlorine and bromine.

Comparative Performance in Acylation Reactions

While direct, side-by-side comparative studies for a wide range of halogenated benzoyl chlorides under identical conditions are limited in published literature, performance data from various studies on common reactions like amidation and Friedel-Crafts acylation can illustrate the relative reactivity. The following data tables, compiled from different sources, provide insight into the synthetic performance of various halogenated benzoyl chlorides in producing amides and benzophenones.

Disclaimer: The following data is collated from different studies. Reaction conditions, including solvents, catalysts, and temperatures, may vary, affecting a direct comparison of yields. The data serves to illustrate general reactivity trends.

Table 1: Comparative Yields in Amidation Reactions

Amidation reactions are fundamental transformations where the performance of the acylating agent is critical. The reactivity of the benzoyl chloride directly influences the reaction yield and conditions required.

| Benzoyl Chloride | Amine | Product Yield (%) | Reference |

| 4-Fluorobenzoyl chloride | Aniline | 72% | hud.ac.uk |

| 2,4-Dichlorobenzoyl chloride | Aniline | 89% | hud.ac.uk |

| 4-Fluorobenzoyl chloride | Benzylamine | >70% | hud.ac.uk |

| 2,4-Dichlorobenzoyl chloride | Benzylamine | 85% | hud.ac.uk |

| 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | L-valine | 94% | mdpi.com |

From the table, it is observed that di-substituted chlorides, such as 2,4-dichlorobenzoyl chloride, tend to provide high yields in amidation reactions. hud.ac.uk The two chlorine atoms exert a significant cumulative electron-withdrawing effect, enhancing the electrophilicity of the carbonyl group. The performance of 4-fluorobenzoyl chloride is also robust. hud.ac.uk The high yield obtained with 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride highlights how strongly deactivating groups (like the sulfonyl group) can render the benzoyl chloride highly reactive for acylation, even with sterically hindered amino acids like L-valine. mdpi.com

Table 2: Comparative Yields in Friedel-Crafts Acylation

Friedel-Crafts acylation is a key C-C bond-forming reaction used to synthesize aryl ketones. The reaction's efficiency is highly dependent on the reactivity of the acyl chloride and the nature of the aromatic substrate being acylated.

| Benzoyl Chloride | Aromatic Substrate | Product Yield (%) | Reference |

| Benzoyl chloride | Benzene | up to 97% | researchgate.net |

| Benzoyl chloride | Toluene (B28343) | 92% | researchgate.net |

| Benzoyl chloride | Bromobenzene | 85% | researchgate.net |

| 4-Nitrobenzoyl chloride | Toluene | Not specified | mdpi.com |

| 2,4-Dichlorobenzoyl chloride | Toluene | Not specified |

Analysis of Structure-Performance Relationship

This compound vs. Dichlorobenzoyl Chlorides: Compared to an analog like 2,4-dichlorobenzoyl chloride, this compound possesses a more complex substitution pattern. The two fluorine atoms provide a very strong inductive pull due to fluorine's high electronegativity. The bromine at the 3-position further contributes to this electron withdrawal. This combination makes the carbonyl carbon of this compound highly electrophilic, suggesting it would be an exceptionally potent acylating agent, likely leading to faster reaction rates or allowing for milder reaction conditions compared to its dichlorinated counterparts.

Steric Considerations: While electronic effects are dominant, steric hindrance can also play a role, particularly with ortho-substituted benzoyl chlorides. For this compound, the fluorine atom at the 2-position can introduce some steric hindrance around the reaction center. However, since fluorine has a relatively small van der Waals radius, this effect is generally less pronounced than that of a chlorine or bromine atom in the same position, often allowing for a favorable balance between high electronic activation and manageable steric access for the nucleophile.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2,4 Difluorobenzoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-2,4-difluorobenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive structural picture.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the carbon skeleton and the substitution pattern on the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine at position 4 and a smaller meta-coupling to the proton at position 6. The proton at position 6 (H-6) would also be expected to be a doublet of doublets, coupling to the adjacent proton at H-5 and the fluorine at position 4. The integration of these signals would confirm the presence of two protons.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride group is expected to have a characteristic chemical shift in the downfield region (around 160-170 ppm). The six aromatic carbons will each give a distinct signal, with their chemical shifts influenced by the attached substituents (Br, F, and COCl). Carbon atoms directly bonded to fluorine will show characteristic splitting due to C-F coupling. The substitution pattern is confirmed by the number of signals and the observed coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| C=O | - | ~164 | - |

| C1 | - | ~120 (d) | ¹JCF |

| C2 | - | ~158 (dd) | ¹JCF, ²JCF |

| C3 | - | ~115 (d) | ²JCF |

| C4 | - | ~165 (dd) | ¹JCF, ²JCF |

| C5 | ~7.4 (dd) | ~112 (d) | JHF, JHH |

Note: Predicted values are based on empirical data for similar substituted benzenes. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts of these signals are indicative of their electronic environment. Furthermore, the fluorine atoms will exhibit coupling to each other (⁴JFF) and to the neighboring protons (³JFH and ⁴JFH), providing further confirmation of their positions on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Key Couplings |

|---|---|---|

| F at C-2 | Downfield relative to F at C-4 | ⁴JFF, ³JFH6 |

Note: Chemical shifts are relative to a standard such as CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show correlations between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal.

Together, these 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₂BrClF₂O). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. The precise mass measurement by HRMS can distinguish the compound from other isomers or compounds with the same nominal mass.

Table 3: Expected HRMS Data for this compound

| Isotopologue | Calculated Exact Mass | Relative Abundance |

|---|---|---|

| C₇H₂⁷⁹Br³⁵ClF₂O | 253.8997 | High |

| C₇H₂⁸¹Br³⁵ClF₂O | 255.8976 | High |

| C₇H₂⁷⁹Br³⁷ClF₂O | 255.8967 | Medium |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the parent molecule. nih.gov

For this compound, the fragmentation is likely to be initiated by the loss of the chlorine atom from the acyl chloride group, followed by the loss of carbon monoxide. Subsequent fragmentation could involve the loss of the bromine atom or cleavage of the aromatic ring. The analysis of these fragmentation pathways provides confirmatory evidence for the proposed structure. wvu.edu

Table 4: Plausible Fragmentation Pathways in MS/MS of this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M]⁺ | [M-Cl]⁺ | Cl |

| [M-Cl]⁺ | [M-Cl-CO]⁺ | CO |

| [M-Cl-CO]⁺ | [M-Cl-CO-Br]⁺ | Br |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups and for monitoring the progress of chemical reactions involving this compound. The acyl chloride functional group, along with the substituted aromatic ring, gives rise to a series of characteristic absorption bands in the infrared spectrum. While a specific experimental spectrum for this compound is not publicly available, its characteristic vibrational frequencies can be predicted with high accuracy based on data from related substituted benzoyl chlorides. researchgate.netdergipark.org.trresearchgate.netuobabylon.edu.iqnist.gov

The most prominent absorption band for this compound is expected to be the carbonyl (C=O) stretching vibration. For many substituted benzoyl chlorides, this band is typically observed in the region of 1770-1815 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the benzene ring. The presence of two electron-withdrawing fluorine atoms, in addition to the bromine atom, is likely to shift this band to a higher wavenumber compared to unsubstituted benzoyl chloride. Furthermore, Fermi resonance can lead to the appearance of a doublet for the carbonyl absorption in some benzoyl chlorides. researchgate.net

Other significant vibrational modes include the C-Cl stretching vibration of the acyl chloride group, which is anticipated to appear in the range of 850-900 cm⁻¹. The aromatic ring gives rise to several characteristic bands: the C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations within the ring typically appearing in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations which are sensitive to the substitution pattern. The C-F stretching vibrations are expected to produce strong absorptions in the 1100-1300 cm⁻¹ region, while the C-Br stretching vibration will be found at lower wavenumbers, typically below 600 cm⁻¹.

Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Chloride | 1780 - 1810 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

| C-Cl Stretch | Acyl Chloride | 850 - 900 | Medium |

| C-Br Stretch | Aryl Bromide | < 600 | Medium to Strong |

| C-H Stretch | Aromatic Ring | > 3000 | Medium to Weak |

| C-H Bending | Aromatic Ring | 700 - 900 | Medium to Strong |

Reaction Monitoring

FT-IR spectroscopy is an invaluable tool for real-time monitoring of reactions involving this compound, such as its conversion to amides, esters, or other derivatives. magritek.com By tracking the disappearance of the characteristic C=O stretching band of the acyl chloride and the concurrent appearance of the carbonyl stretching band of the product (e.g., an amide C=O band typically appears at a lower frequency, around 1650-1680 cm⁻¹), the progress of the reaction can be followed. ajol.info This allows for the determination of reaction kinetics and endpoints without the need for sample workup. The high reactivity of the acyl chloride group makes in-situ monitoring particularly advantageous for understanding reaction mechanisms and optimizing process conditions.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

While the crystal structure of this compound itself has not been reported, X-ray crystallography provides the definitive method for elucidating the three-dimensional solid-state structure of its crystalline derivatives. The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice can be determined with high accuracy. This information is crucial for understanding structure-activity relationships and the influence of non-covalent interactions on the physical properties of the material.

The structural analysis of crystalline derivatives, such as amides formed by reacting this compound with various amines, can reveal key structural motifs. For instance, the crystal structures of related N-aryl benzamides often exhibit extensive hydrogen bonding networks, typically involving the amide N-H donor and the carbonyl C=O acceptor. researchgate.netresearchgate.netnih.gov These interactions play a significant role in the packing of the molecules in the crystal lattice.

In derivatives of this compound, one would expect to observe specific bond lengths and angles characteristic of the substituted phenyl ring and the newly formed functional group. The C-Br and C-F bond lengths will be consistent with those observed in other brominated and fluorinated aromatic compounds. The planarity of the benzoyl group and the dihedral angle between the phenyl ring and the substituent introduced will be of particular interest.

Representative Crystallographic Data for Related Benzamide Structures

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |

| 2-bromo-N-(2,4-difluorobenzyl)benzamide researchgate.net | Monoclinic | P2₁/n | 15.1112 | 4.8926 | 17.4796 | 91.167 | N-H···O hydrogen bonds |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide nih.gov | Monoclinic | P2₁/c | 10.4357 | 7.6189 | 17.0699 | 106.639 | N-H···O hydrogen bonds, Br···Br contacts |

| N-(benzo[d]thiazol-6-yl)-3-bromobenzamide researchgate.net | Monoclinic | P2₁/c | 11.234 | 4.678 | 24.234 | 98.41 | N-H···O and C-H···N hydrogen bonds |

This table provides examples of the types of crystallographic data and intermolecular interactions that would be expected in the analysis of crystalline derivatives of this compound.

Theoretical and Computational Chemistry Studies of 3 Bromo 2,4 Difluorobenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of 3-Bromo-2,4-difluorobenzoyl chloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy state. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

The electrostatic potential (ESP) map is another critical output of DFT calculations. It visualizes the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. In this compound, the highly electronegative oxygen, fluorine, and bromine atoms create a complex electrostatic potential, with the carbonyl carbon being a significant electrophilic center.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-Br Bond Length | ~1.89 Å |

| C-F Bond Lengths | ~1.34 - 1.35 Å |

| C-C-O Bond Angle | ~125° |

| O=C-Cl Bond Angle | ~122° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the LUMO is expected to be localized primarily on the carbonyl group, particularly the carbon atom, confirming its susceptibility to nucleophilic attack. The HOMO is likely distributed across the benzene (B151609) ring and the halogen atoms, reflecting potential sites for electrophilic interaction.

Table 2: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 eV | Indicator of Chemical Reactivity |

In Silico Modeling of Reaction Pathways and Transition State Geometries

In silico modeling allows chemists to simulate entire reaction mechanisms, providing a computational microscope to view how reactions occur. This involves mapping the potential energy surface for a given reaction involving this compound, for instance, in a nucleophilic acyl substitution.

These simulations can identify the lowest-energy pathway from reactants to products. A key aspect of this is the calculation of transition state geometries and their associated activation energies. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By understanding the structure and energy of the transition state, researchers can predict reaction rates and understand how substituents on the aromatic ring influence the reactivity of the acyl chloride group.

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, which can then be used to interpret and verify experimental results. For this compound, theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this molecule, a strong absorption peak corresponding to the C=O carbonyl stretch is a key feature, and its calculated frequency can be compared with experimental IR spectra for confirmation of structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex aromatic substitution patterns.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Analysis Based on Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or computational properties with its biological activity or physical properties.

For a compound like this compound, various computational parameters (descriptors) can be calculated, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and topological indices. These descriptors can then be used to build QSAR/QSPR models. For example, a model could be developed to predict the reactivity of a series of related benzoyl chlorides in a specific reaction based on their calculated LUMO energies. While specific, comprehensive QSAR/QSPR studies on this compound itself are not widely published, the parameters derived from its computational analysis would be essential inputs for such models in broader chemical or materials science research.

Future Perspectives and Emerging Research Avenues for 3 Bromo 2,4 Difluorobenzoyl Chloride

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

A major focus of future research is the development of sustainable and green chemistry approaches for the synthesis and derivatization of 3-Bromo-2,4-difluorobenzoyl chloride. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Traditional methods for synthesizing acyl chlorides often involve hazardous reagents like thionyl chloride or phosphorus pentachloride, which produce significant amounts of toxic byproducts. ucla.educhemguide.co.uklibretexts.org

Green chemistry seeks to address these issues through innovative methodologies. For instance, a greener synthesis of benzamide from benzoic acid has been demonstrated that avoids hazardous solvents and reduces waste products. ucla.edu The principles of green chemistry, such as high atom economy and the elimination of hazardous chemicals, are central to these new approaches. ucla.edu

One promising avenue in green chemistry is the development of solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination can lead to significantly more environmentally friendly processes. Research into the solvent-free synthesis of aliphatic acid chlorides has shown that reagents like bis(trichloromethyl) carbonate can be used effectively without a solvent, simplifying the process and reducing environmental impact. google.com While this has been demonstrated for aliphatic compounds, future research will likely explore the adaptation of these methods for the synthesis of aromatic acyl chlorides like this compound. The direct reaction of the corresponding carboxylic acid with a chlorinating agent under solvent-free conditions, potentially with microwave or ultrasonic irradiation to provide the necessary energy, represents a key area of investigation.

Continuous flow chemistry is emerging as a powerful tool for the synthesis of acyl chlorides in a safer, more efficient, and scalable manner. This technique involves pumping reactants through a series of tubes or channels, where the reaction occurs. The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for better temperature control and improved safety, especially for highly reactive compounds like acyl chlorides.

Recent studies have demonstrated the successful continuous flow synthesis of various acyl chlorides. These systems can reduce reaction times, improve product yields, and allow for the on-demand generation of reagents, which is particularly advantageous for unstable compounds. The integration of in-line monitoring technologies can further enhance process control and optimization. The application of continuous flow techniques to the synthesis and derivatization of this compound holds the potential for more sustainable and industrially viable manufacturing processes.

Investigation of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving this compound. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and with greater control over the desired products.

For instance, in Friedel-Crafts acylation reactions, which are commonly used to form carbon-carbon bonds with acyl chlorides, traditional Lewis acid catalysts like aluminum chloride can be required in stoichiometric amounts and generate significant waste. Research into solid acid catalysts, such as zeolites, offers a more sustainable alternative. Fly ash-based HBEA zeolites have shown high conversion and selectivity in the acylation of anisole with benzoyl chloride, demonstrating the potential of heterogeneous catalysts for these reactions. frontiersin.orgnih.gov

In amidation and esterification reactions, various catalysts are being explored to improve efficiency. Amine-catalyzed ester formation from benzoyl chloride has been studied to understand the reaction mechanism and optimize conditions. researchgate.net Furthermore, formamide-catalyzed activation of carboxylic acids provides a cost-effective route to amides and esters via the in-situ generation of acyl chlorides. rsc.org The development of catalysts for the direct amidation of carboxylic acids and esters is also an active area of research, which could provide alternative synthetic routes that bypass the need for isolating the acyl chloride intermediate. mdpi.com The application of these and other novel catalytic systems to reactions with this compound could lead to more efficient and selective syntheses of its derivatives.

Exploration of Applications in Advanced Materials Science and Polymer Chemistry

The unique combination of bromine and fluorine atoms on the benzene (B151609) ring of this compound makes it an attractive building block for advanced materials and polymers with tailored properties. Substituted benzoyl chlorides are valuable intermediates in the production of dyes, plastics, and other high-performance materials. google.com

One of the most promising applications is in the synthesis of poly(aryl ether ketones) (PAEKs), a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. google.com The fluorine atoms in this compound can act as leaving groups in nucleophilic aromatic substitution reactions, a key step in the synthesis of PAEKs. For example, 4,4′-difluorobenzophenone is a common electrophilic monomer used in the production of PEEK and PEK. google.com The bromo- and additional fluoro-substituents on this compound could be used to create novel PAEKs with modified properties, such as improved flame retardancy or different processing characteristics. The synthesis of PAEKs containing trifluoromethyl and trifluoromethoxy groups has been shown to improve their dielectric properties, highlighting the impact of fluorine incorporation. nih.gov

Furthermore, the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the creation of even more complex polymer architectures and functional materials. For example, the Suzuki coupling reaction could be used to introduce new aromatic groups, leading to materials with interesting optical or electronic properties. The exploration of this compound as a monomer in the synthesis of novel polymers and advanced materials is a rapidly growing field of research.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Computer-aided synthesis planning (CASP) tools, powered by machine learning algorithms, can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways for a target molecule. protheragen.ai These tools can consider factors such as cost, safety, and environmental impact when designing a synthetic route. protheragen.ai For a molecule like this compound, AI could be used to identify more sustainable and cost-effective manufacturing processes.

Moreover, machine learning models can be trained to predict the outcome of a chemical reaction, including the expected yield and the formation of byproducts, given a set of reactants and reaction conditions. This predictive capability can save significant time and resources by allowing chemists to focus on the most promising reactions in the laboratory. For derivatization reactions of this compound, such as Grignard reactions, where multiple products are possible, AI could be particularly valuable in predicting the conditions that favor the desired product. wisc.eduorganic-chemistry.orgresearchgate.net As more data on the reactivity of this and similar compounds becomes available, the accuracy of these predictive models will continue to improve, further accelerating the pace of chemical research and development. A conceptual framework for incorporating machine-learned ligand prediction into synthetic route comparisons has been proposed to achieve greener chemistry outcomes. chemrxiv.org

Q & A

Q. What are the recommended synthetic routes for preparing 3-bromo-2,4-difluorobenzoyl chloride in laboratory settings?

- Methodological Answer : A common approach involves halogenation of 2,4-difluorobenzoic acid using brominating agents (e.g., Br₂ with a Lewis acid catalyst) to introduce the bromo substituent at the 3-position. The resulting 3-bromo-2,4-difluorobenzoic acid is then converted to the acyl chloride via reaction with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Purification typically involves fractional distillation or recrystallization from inert solvents (e.g., dry dichloromethane). For analogs like 3-chloro-2,4-difluorobenzoyl chloride, similar protocols yield >97% purity .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : This compound is moisture-sensitive and corrosive. Store under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis . Use sealed glassware with PTFE-lined caps. Handling requires PPE (nitrile gloves, goggles, lab coat) and a fume hood. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- GC-MS : Detects volatile impurities and confirms molecular weight (expected M⁺ at m/z 255.44 for C₇H₂BrClF₂O) .

- ¹H/¹³C NMR : Characterizes substituent positions. For example, the ¹⁹F NMR spectrum should show distinct shifts for 2-F and 4-F groups due to electronic effects of the bromo substituent .

- Elemental Analysis : Validates stoichiometry (C, H, Br, Cl, F). Purity ≥95% is achievable via these methods .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions compared to chloro analogs?

- Methodological Answer : The bromo group undergoes Suzuki-Miyaura couplings more efficiently than chloro derivatives due to lower bond dissociation energy. For example, using Pd(PPh₃)₄ and aryl boronic acids in THF/water at 80°C, coupling yields exceed 80% . Computational studies (DFT) suggest the electron-withdrawing fluoro groups enhance electrophilicity at the bromine-bearing carbon, accelerating oxidative addition .

Q. What strategies optimize acylation reactions using this compound in peptide synthesis?

- Methodological Answer :

- Activation : Pre-activate with DMF (catalytic) to form the acyl imidazolium intermediate, improving electrophilicity.

- Solvent Choice : Use anhydrous DCM or DMF to minimize hydrolysis.

- Temperature : Reactions proceed efficiently at −20°C to 0°C to suppress side reactions (e.g., Fries rearrangement) .

Q. How can computational modeling predict the electronic effects of difluoro substitution on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient aromatic ring. Fukui indices indicate nucleophilic attack occurs preferentially at the 3-bromo position. IR spectroscopy and NIST data validate computed vibrational modes (e.g., C=O stretch at ~1770 cm⁻¹) .

Data Contradictions and Gaps

Q. Why are there discrepancies in reported melting points for related halogenated benzoyl chlorides?

- Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. For example, 4-bromobenzoyl chloride is reported at 36–41°C , while 2-bromo analogs melt at 11°C . For this compound, experimental determination via DSC is recommended, as literature data are sparse .

Safety and Regulatory Compliance

Q. What regulatory guidelines apply to the use of this compound in academic research?

- Methodological Answer : While not listed under REACH Annex XIV, comply with GHS hazard codes (H314: Causes severe skin burns). Institutional protocols must align with OSHA HazCom 2012 for labeling and SDS documentation . Waste disposal requires neutralization and certification by licensed hazardous waste handlers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.